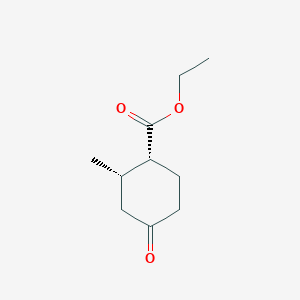

Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis-

Description

Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis- is a substituted cyclohexane derivative characterized by a ketone group at the 4-position, a methyl group at the 2-position, and an ethyl ester moiety in the cis configuration. For example, compounds such as cis-4-hydroxycyclohexanecarboxylic acid methyl ester (CAS 6125-57-1) and ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8) share key structural motifs, including ester groups and cyclohexane rings with substituents .

The cis stereochemistry of the ester group in such compounds often influences their physical properties (e.g., boiling point, solubility) and reactivity in organic synthesis. For instance, the cis configuration may enhance steric hindrance compared to trans isomers, affecting intermolecular interactions .

Properties

IUPAC Name |

ethyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWSLDVKSOZIOJ-IONNQARKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)C[C@@H]1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Cyclohexanecarboxylic acid derivatives are significant in drug development due to their ability to act as intermediates in synthesizing bioactive compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of cyclohexanecarboxylic acid can be modified to produce anticancer agents. For instance, the synthesis of various substituted cyclohexanecarboxylic acids has shown promising results in inhibiting cancer cell proliferation in vitro .

Polymer Chemistry

The compound serves as a modifier in the synthesis of polymers, particularly polyamides and polyesters.

Table 1: Polymer Applications of Cyclohexanecarboxylic Acid Derivatives

| Application | Description |

|---|---|

| Polyamide Production | Used as a raw material for producing high-performance polyamides. |

| Polymer Modifiers | Enhances properties such as flexibility and thermal stability in polymers. |

Example : The use of cyclohexanecarboxylic acid derivatives has been explored to improve the mechanical properties of polyamide fibers, making them suitable for high-stress applications .

Agrochemical Applications

Cyclohexanecarboxylic acid esters are also investigated for their potential as agrochemicals.

Case Study: Pesticide Development

Research indicates that certain derivatives can act as effective herbicides or fungicides. For example, modifications to the cyclohexanecarboxylic structure have led to the development of compounds with enhanced herbicidal activity against specific weed species .

Industrial Applications

The compound finds utility in various industrial processes, particularly in synthesizing fine chemicals and fragrances.

Table 2: Industrial Uses of Hagemann's Ester

| Industry | Application |

|---|---|

| Fragrance Industry | Used as a building block for synthetic fragrances. |

| Fine Chemicals | Serves as an intermediate in the synthesis of fine chemicals. |

Mechanism of Action

The mechanism by which cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis- exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences and similarities between the target compound and its analogs, based on substituent positions, functional groups, and stereochemistry:

Key Observations:

Substituent Effects :

- The 2-methyl-4-oxo substitution pattern in the target compound contrasts with analogs like 4-hydroxy-4-methyl (CAS 358759-59-8), where the hydroxyl and methyl groups occupy the same carbon . The presence of a ketone (oxo) instead of a hydroxyl group may reduce polarity and hydrogen-bonding capacity, impacting solubility and reactivity.

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower volatility and higher hydrophobicity compared to methyl esters. For example, ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8) has a boiling point of 379.2 K at 1.5 kPa, whereas methyl esters often boil at lower temperatures under similar conditions .

Stereochemical Considerations :

- The cis configuration in compounds like 4-hydroxy-1-methyl-, methyl ester, cis- (CAS 87787-05-1) introduces steric constraints that can influence conformational stability and intermolecular interactions. This is critical in applications such as chiral synthesis or drug design .

Thermodynamic and Physical Properties :

- Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8) has a calculated boiling point of 379.2 K, while methyl 5-tert-butyl-2-oxocyclohexanecarboxylate (CAS 74851-58-4) has a higher molecular weight (212.29 g/mol) due to the bulky tert-butyl group, which likely increases its melting point .

Synthetic and Commercial Relevance :

- Analogs such as cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735275-42-0) highlight the importance of cyclohexane derivatives in medicinal chemistry, particularly in designing bioactive molecules .

- Commercial availability varies; for example, cyclohexanecarboxylic acid isopropyl ester (CAS 6553-80-6) is available at 98% purity, suggesting robust synthetic protocols for ester derivatives .

Biological Activity

Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, cis- (CAS No. 62617-91-8), is a compound of interest due to its potential biological activities. This article explores the compound's properties, synthesis, and biological effects, drawing from various research studies and data sources.

- Molecular Formula : C10H16O3

- Molecular Weight : 184.235 g/mol

- IUPAC Name : Ethyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate

- CAS Number : 62617-91-8

Synthesis

The synthesis of cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. Various synthetic routes have been explored to optimize yields and purity. For instance, one reported yield is approximately 90% under specific reaction conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cyclohexanecarboxylic acid derivatives. For example, compounds derived from this structure have shown significant activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Anticancer Activity

Research has indicated that cyclohexanecarboxylic acid derivatives exhibit anticancer properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cells in vitro. The compound's ability to induce apoptosis in prostate cancer cell lines has been documented, suggesting its potential as a chemotherapeutic agent .

Estrogenic Activity

The compound has also been studied for its estrogenic activity. It serves as an intermediate in the synthesis of compounds that exhibit estrogen-like effects. This property is particularly relevant for its implications in endocrine disruption and potential therapeutic applications in hormone-related conditions .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of cyclohexanecarboxylic acid derivatives against a range of bacterial strains. The results indicated a significant reduction in bacterial growth at various concentrations, supporting its use as a potential antimicrobial agent .

- Anticancer Research : In vitro experiments conducted on prostate cancer cell lines demonstrated that treatment with cyclohexanecarboxylic acid derivatives led to a marked decrease in cell viability, suggesting promising anticancer properties that warrant further investigation .

Data Table: Biological Activity Overview

Q & A

Q. Q1. What are the recommended safety protocols for handling cis-2-methyl-4-oxocyclohexanecarboxylic acid ethyl ester in laboratory settings?

Methodological Answer: When handling this compound, adhere to the following safety measures based on its GHS classification (acute toxicity, skin irritation, and respiratory tract irritation):

- Engineering controls: Use fume hoods to minimize inhalation exposure .

- Personal protective equipment (PPE):

- First aid: In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention, providing the SDS to healthcare providers .

Q. Q2. How can the structure and stereochemistry of cis-2-methyl-4-oxocyclohexanecarboxylic acid ethyl ester be confirmed experimentally?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is recommended:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments, such as the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and the cis-axial/equatorial methyl and ketone groups .

- ¹³C NMR confirms the carbonyl (C=O) at δ ~170–210 ppm and the cyclohexane ring carbons .

- Fourier Transform Infrared (FT-IR): Detect characteristic peaks for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate molecular weight (e.g., 182.22 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How does the cis configuration influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The cis arrangement of the 2-methyl and 4-oxo groups creates steric hindrance near the ester carbonyl, affecting reaction kinetics:

- Steric effects: The methyl group in the cis position may hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to trans isomers. Computational modeling (e.g., DFT) can quantify steric bulk using parameters like A-values .

- Electronic effects: The electron-withdrawing ketone group at C4 stabilizes the transition state, potentially accelerating reactions with strong nucleophiles (e.g., Grignard reagents) .

- Experimental validation: Compare reaction yields and rates between cis and trans isomers under identical conditions .

Q. Q4. What challenges arise in analyzing the stereochemical stability of this compound under varying pH conditions?

Methodological Answer: The compound’s stability depends on the interplay of pH-sensitive functional groups:

- Ketone-ester interactions: Under acidic conditions, protonation of the ketone oxygen may lead to hemiketal formation, altering stereochemistry. Monitor via pH-dependent NMR studies .

- Base-induced epimerization: In alkaline environments, the ester group may undergo hydrolysis, releasing ethanol and forming a carboxylic acid intermediate, which could racemize. Use chiral HPLC to track enantiomeric purity over time .

- Mitigation strategies: Stabilize the compound by storing it in anhydrous, neutral solvents (e.g., dichloromethane) at low temperatures .

Q. Q5. How can synthetic routes to this compound be optimized to enhance enantiomeric excess (ee)?

Methodological Answer: Key strategies include:

- Asymmetric catalysis: Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during cyclization or esterification steps to favor the cis isomer .

- Dynamic kinetic resolution: Employ enzymes (e.g., lipases) in solvent systems that promote selective ester formation while minimizing racemization .

- Chromatographic purification: Utilize preparative chiral HPLC or SFC (supercritical fluid chromatography) with cellulose-based columns to isolate high-ee fractions .

- Yield vs. ee trade-offs: Optimize reaction time and temperature to balance enantioselectivity and degradation risks (e.g., Arrhenius plots for kinetic analysis) .

Q. Q6. Are there reported contradictions in spectroscopic data for this compound, and how can they be resolved?

Methodological Answer: Discrepancies in spectral data (e.g., NMR chemical shifts) may arise from solvent effects, concentration, or instrument calibration:

- Case example: Conflicting ¹H NMR signals for the cyclohexane ring protons due to chair vs. boat conformations. Resolve by acquiring variable-temperature NMR to observe conformational averaging .

- Cross-validation: Compare FT-IR and GC-MS data with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

- Collaborative verification: Reproduce results using multiple instruments (e.g., 500 MHz vs. 600 MHz NMR) and independent labs .

Experimental Design Considerations

Q. Q7. How should researchers design experiments to assess the compound’s potential bioactivity?

Methodological Answer: A tiered approach is recommended:

In silico screening: Use molecular docking to predict interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

In vitro assays:

- Antimicrobial testing: Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Mechanistic studies: Employ metabolomics (LC-MS) to identify metabolic pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.